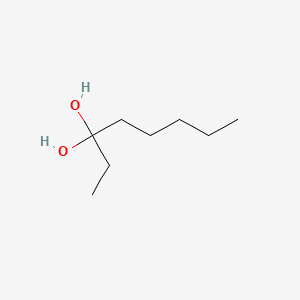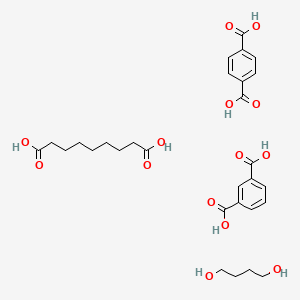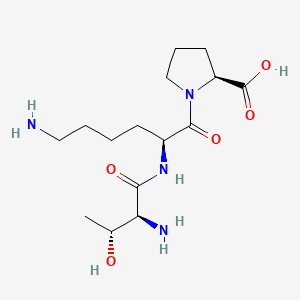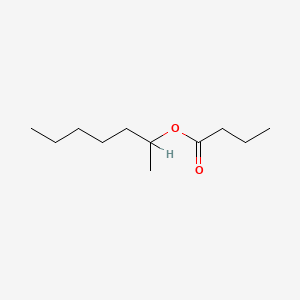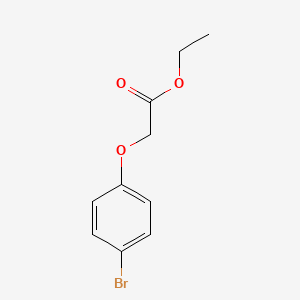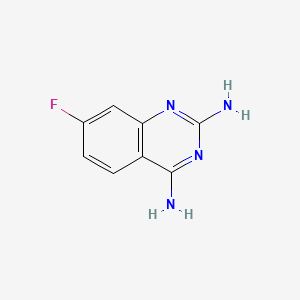
7-Fluoroquinazoline-2,4-diamine
Descripción general
Descripción
7-Fluoroquinazoline-2,4-diamine is a chemical compound with the molecular formula C8H7FN4 . It is a solid substance and is used for research purposes .
Synthesis Analysis
The synthesis of 7-Fluoroquinazoline-2,4-diamine involves the use of 2,4-Difluorobenzonitrile, guanidine hydrochloride, and sodium hydride in dimethylacetamide. The mixture is stirred at 150°C overnight. The reaction mixture is then poured into a saturated NaHCO3 aqueous solution and extracted by EtOAc. The combined organic layers are dried over Na2SO4, filtered, and concentrated. The crude product is purified by flash chromatography to yield 7-Fluoroquinazoline-2,4-diamine .
Molecular Structure Analysis
The molecular structure of 7-Fluoroquinazoline-2,4-diamine is represented by the InChI code 1S/C8H7FN4/c9-4-1-2-5-6(3-4)7(10)13-8(11)12-5/h1-3H,(H4,10,11,12,13) . This indicates that the molecule consists of a quinazoline ring with a fluorine atom at the 7th position and two amino groups at the 2nd and 4th positions.
Physical And Chemical Properties Analysis
7-Fluoroquinazoline-2,4-diamine is a solid substance . It has a molecular weight of 178.17 g/mol .
Aplicaciones Científicas De Investigación
Pharmaceutical Testing
Quinazoline derivatives are often used in pharmaceutical testing due to their potential therapeutic properties. “7-Fluoroquinazoline-2,4-diamine” could be used as a reference standard in drug development for accurate testing results .
Anticancer Activity
Some quinazoline compounds have shown remarkable anti-cancer activity. It’s possible that “7-Fluoroquinazoline-2,4-diamine” could be researched for its efficacy against certain types of cancer cells .
Insecticidal Properties
Quinazoline derivatives have been synthesized with insecticidal properties. There’s a possibility that “7-Fluoroquinazoline-2,4-diamine” could be explored for use in environmentally friendly pest control solutions .
Antioxidant Activity
Compounds similar to quinazolines have been screened for their in vitro antioxidant activity. “7-Fluoroquinazoline-2,4-diamine” might be studied for its potential as an antioxidant agent .
Propiedades
IUPAC Name |
7-fluoroquinazoline-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-4-1-2-5-6(3-4)12-8(11)13-7(5)10/h1-3H,(H4,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOMDINHOSZLAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(N=C2N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30152506 | |
| Record name | 2,4-Quinazolinediamine, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoroquinazoline-2,4-diamine | |
CAS RN |
119584-78-0 | |
| Record name | 7-Fluoro-2,4-quinazolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119584-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Quinazolinediamine, 7-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119584780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Quinazolinediamine, 7-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30152506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


